1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine
Overview
Description
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C11H14ClN3O4S It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-nitrophenylsulfonyl group and a methyl group
Scientific Research Applications
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Preparation Methods
The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include:
- Reducing agents: Hydrogen gas, palladium catalyst, tin(II) chloride.
- Nucleophiles: Amines, thiols.
- Oxidizing agents: Potassium permanganate.
Major products formed from these reactions include amino derivatives, substituted piperazines, and carboxylated piperazines.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine can be compared with similar compounds such as:
1-[(4-Chloro-3-nitrophenyl)sulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
4-Chloro-3-nitrophenyl methyl sulfone: Lacks the piperazine ring and has different chemical properties and applications.
Pyridazine and pyridazinone derivatives: These compounds have different core structures but may share similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperazine ring and a sulfonyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S/c1-13-4-6-14(7-5-13)20(18,19)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLBUTWRIIGYFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385703 | |
Record name | 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-53-0 | |
Record name | 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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